molecular formula C13H23NO5 B1465202 3-(Bis(tert-butoxycarbonyl)amino)propanal CAS No. 1112262-49-3

3-(Bis(tert-butoxycarbonyl)amino)propanal

Cat. No.: B1465202
CAS No.: 1112262-49-3
M. Wt: 273.33 g/mol
InChI Key: WZQYATPTVWCYAI-UHFFFAOYSA-N
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Description

“3-(Bis(tert-butoxycarbonyl)amino)propanal” is a chemical compound with the CAS Number: 1112262-49-3 and a molecular weight of 273.33 . Its IUPAC name is di (tert-butyl) 3-oxopropylimidodicarbonate .


Molecular Structure Analysis

The linear formula of “this compound” is C13H23NO5 . For a more detailed structural analysis, techniques such as NMR spectroscopy can be used.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 273.33 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational methods.

Scientific Research Applications

Synthesis and Ligand Development

A rapid and flexible synthetic approach was developed for {[bis(tert-butoxycarbonyl)amino]propyl}piperidines and related compounds, which are key intermediates in the synthesis of a new class of 5-HT4 ligands. This method involves a three-component coupling process followed by a catalytic reduction step (Russo et al., 2004).

Catalytic Asymmetric Synthesis

N,O-Bis(tert-butoxycarbonyl)hydroxylamines were identified as bench-stable imine surrogates that can quantitatively generate corresponding imines for in situ applications, enabling a catalytic asymmetric method for the synthesis of α-amino esters and ketones with excellent yields and enantioselectivities (Xu et al., 2020).

Drug Discovery and Development

In an antibacterial drug discovery program aiming to furnish analogues of platensimycin, the bis-Boc-protected aniline was unexpectedly synthesized, demonstrating the utility of bis(tert-butoxycarbonyl)amino groups in the development of potential antibacterial agents (Capuano et al., 2009).

Polymer Science

Amino acid-derived novel norbornene diester derivatives were synthesized and polymerized, demonstrating the versatility of bis(tert-butoxycarbonyl)amino groups in the field of polymer science and their potential in creating polymers with high molecular weights (Sutthasupa et al., 2007).

Catalysis

Heteropoly acid H3PW12O40 was shown to be an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines, demonstrating the role of bis(tert-butoxycarbonyl)amino groups in enhancing the efficiency of catalytic reactions (Heydari et al., 2007).

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQYATPTVWCYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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